molecular formula C20H17F2N3O4S B12365626 Hsd17B13-IN-36

Hsd17B13-IN-36

Cat. No.: B12365626
M. Wt: 433.4 g/mol
InChI Key: HJJXORHVLICVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hsd17B13-IN-36 is a compound that inhibits the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a role in the metabolism of steroids and other lipid molecules. Inhibiting HSD17B13 has been shown to have potential therapeutic benefits, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-36 involves several steps. One method involves the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified with deionized water .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar solvents and reagents as in laboratory-scale preparations, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: Hsd17B13-IN-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity against HSD17B13.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DMSO, PEG300, and Tween 80. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against HSD17B13. These derivatives are tested for their efficacy in inhibiting the enzyme and their potential therapeutic benefits.

Scientific Research Applications

Hsd17B13-IN-36 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of HSD17B13 and its effects on lipid metabolism. In biology, it helps researchers understand the role of HSD17B13 in liver diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating NAFLD and NASH. In industry, it is used in the development of new drugs targeting liver diseases .

Mechanism of Action

Hsd17B13-IN-36 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of steroids and other lipid molecules in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and prevents the progression of liver diseases such as NAFLD and NASH. The molecular targets and pathways involved include the inhibition of lipid droplet biogenesis and the reduction of pro-inflammatory lipid mediators .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Hsd17B13-IN-36 include other inhibitors of HSD17B13, such as BI-3231 and other novel HSD17B13 inhibitors .

Uniqueness: this compound is unique in its specific inhibitory activity against HSD17B13. It has shown promising results in preclinical studies for its potential therapeutic benefits in treating liver diseases. Compared to other similar compounds, this compound has a distinct chemical structure that enhances its efficacy and stability.

Properties

Molecular Formula

C20H17F2N3O4S

Molecular Weight

433.4 g/mol

IUPAC Name

3-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]pyrimidin-4-yl]oxy-2,6-difluorophenol

InChI

InChI=1S/C20H17F2N3O4S/c21-15-5-6-16(18(22)19(15)26)29-17-7-8-23-20(24-17)13-1-3-14(4-2-13)25-9-11-30(27,28)12-10-25/h1-8,26H,9-12H2

InChI Key

HJJXORHVLICVQH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C3=NC=CC(=N3)OC4=C(C(=C(C=C4)F)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.